![molecular formula C15H20O5 B1670184 Deepoxy-deoxynivalenol CAS No. 88054-24-4](/img/structure/B1670184.png)
Deepoxy-deoxynivalenol
Overview
Description
Deepoxy-deoxynivalenol (DOM-1) is a derivative of deoxynivalenol (DON), which is produced by enzymatic transformation of certain intestinal bacteria . It is found to be a metabolite of the trichothecene mycotoxin deoxynivalenol, which can be generally found in swine . It exhibits less toxicity on intestinal barrier function .
Synthesis Analysis
DOM-1 is produced by the enzymatic transformation of DON by certain intestinal bacteria . It was demonstrated that DON increased the load of Campylobacter jejuni in the gut and inner organs .
Molecular Structure Analysis
The molecular structure of DOM-1 is similar to that of DON, but it lacks the epoxide ring, which is responsible for the toxicity of DON . The empirical formula of DOM-1 is C15H20O5 .
Scientific Research Applications
Reduced Toxicity on Intestinal Barrier Function
DOM-1, a metabolite of deoxynivalenol (DON), has been shown to exhibit significantly less toxicity on the intestinal barrier function. This is particularly relevant in poultry, where DOM-1 supplementation in feed improved the birds’ performance and led to a better feed conversion ratio. Unlike DON, DOM-1 does not negatively affect gut permeability, which is crucial for maintaining the health and productivity of livestock .
Impact on Campylobacter jejuni Colonization and Translocation
Research indicates that DOM-1 can reduce the negative effects of DON on the colonization and translocation of Campylobacter jejuni in broilers. This is significant because C. jejuni is a major foodborne pathogen that can cause gastroenteritis in humans. The presence of DOM-1 in feed, resulting from the enzymatic biotransformation of DON, leads to lower C. jejuni counts in the intestine and internal organs .
Comparative Cytotoxicity Analysis
DOM-1 has been compared to DON in terms of cytotoxicity and cellular effects using differentiated porcine intestinal epithelial cells. The findings suggest that DOM-1 is much less toxic than DON, confirming the safety of feed additives that transform DON to DOM-1. This is important for the development of safer animal feeds that can mitigate the effects of mycotoxins .
Apoptosis and MAPK Signalling
The ability of DOM-1 to induce apoptosis and mitogen-activated protein kinase (MAPK) signalling has been investigated. Unlike DON, DOM-1 does not induce expression of cleaved caspase-3 or alter MAPK p38 and p42/p44 expression, which are markers of cellular stress and apoptosis. This suggests that DOM-1 could be a safer alternative in contexts where DON is known to cause cellular damage .
Oxidative Events and Mitochondrial Structure Alterations
Studies have explored whether DOM-1 induces oxidative events and alterations in mitochondrial structure. The results indicate that DOM-1-treated cells do not show increased intracellular reactive oxygen species (ROS) or changes in mitochondrial morphology, which are common indicators of oxidative stress and cellular damage. This highlights the potential of DOM-1 as a non-toxic alternative for various applications .
Metabolism and Toxicity on Ribosomes
Research into the metabolism of DOM-1 and its impact on ribosomes, the molecular targets of trichothecenes, has been conducted. Understanding the interaction between DOM-1 and ribosomes is essential for assessing the safety of this compound, especially in the context of food safety and animal feed production .
Future Directions
Mechanism of Action
Target of Action
Deepoxy-deoxynivalenol (DOM-1) is a derivative of deoxynivalenol (DON), a mycotoxin produced by various Fusarium species . The primary targets of DOM-1 are intestinal epithelial cells . These cells are challenged by mycotoxins and many bacterial pathogens . It has been shown that DON, as well as Campylobacter jejuni, have a negative impact on gut integrity .
Mode of Action
DOM-1 interacts with its targets, the intestinal epithelial cells, in a way that reduces the negative effects of DON . This is because DOM-1 lacks the epoxide ring, which is responsible for the toxicity of DON . In addition, DOM-1 can alter major intracellular signaling pathways within theca cells that can perturb normal folliculogenesis in the ovary, resulting in infertility in dairy cows . They function through the activation of a specific tyrosine kinase receptor that transduces the signal by activating several intracellular signaling pathways .
Biochemical Pathways
The presence of DOM-1 in the feed, as a result of the enzymatic biotransformation of DON, leads to a lower C. jejuni count in the intestine . This indicates that DOM-1 affects the biochemical pathways related to the colonization and translocation of C. jejuni in broilers . Furthermore, DON and DOM-1 at sub-toxic level can activate major mitogen-induced proliferative molecules within theca cells that can stimulate tumorigenesis in the ovary .
Pharmacokinetics
It is known that dom-1 supplementation in the feed improves the birds’ performance and leads to a better feed conversion ratio throughout the trial .
Result of Action
The presence of DOM-1 in the feed leads to a lower C. jejuni count in the intestine and better feed conversion ratio jejuni counts in the intestine and internal organs . On the contrary, a significant decrease in body weight was observed for chickens receiving the DON diet with or without C. jejuni compared to the other groups .
Action Environment
The action of DOM-1 is influenced by environmental factors such as the presence of other mycotoxins and bacterial pathogens . For instance, the co-exposure of birds to DON and C. jejuni resulted in a higher C. jejuni count in the intestine .
properties
IUPAC Name |
(1S,2R,3S,7R,9S,10R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-7-4-10-15(6-16,13(19)11(7)18)14(3)5-9(17)12(20-10)8(14)2/h4,9-10,12-13,16-17,19H,2,5-6H2,1,3H3/t9-,10-,12+,13-,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACLXWTWERGCLX-MDUHGFIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C3=C)O2)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H](C3=C)O2)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007920 | |
Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deepoxy-deoxynivalenol | |
CAS RN |
88054-24-4 | |
Record name | Deepoxydeoxynivalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88054-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deepoxy-deoxynivalenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3α,7α,15-Trihydroxy-trichothec-9,12-dien-8-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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